![molecular formula C7H12O2 B1268140 6,6-Dimethyltetrahydro-2H-pyran-2-one CAS No. 2610-95-9](/img/structure/B1268140.png)
6,6-Dimethyltetrahydro-2H-pyran-2-one
Overview
Description
6,6-Dimethyltetrahydro-2H-pyran-2-one is a compound of interest in the field of organic chemistry, explored for its synthesis, molecular structure, chemical reactions, physical properties, and chemical properties. Its study encompasses the development of synthetic methods, analysis of its structure and reactivity, and examination of its properties both chemical and physical.
Synthesis Analysis
Synthesis of derivatives related to 6,6-Dimethyltetrahydro-2H-pyran-2-one involves various chemical reactions, demonstrating the versatility and interest in these compounds. For instance, one-pot synthesis approaches have been developed for the efficient creation of pyran derivatives, showcasing the compound's synthetic accessibility and relevance in chemical synthesis (Ji-tai Li et al., 2004; Tongshou Jin et al., 2004).
Molecular Structure Analysis
The molecular structure of 6,6-Dimethyltetrahydro-2H-pyran-2-one derivatives has been studied, revealing insights into their conformation and structural characteristics. For instance, the pyran ring has been found to adopt specific conformations that influence the compound's reactivity and properties (A. Jha et al., 2000).
Chemical Reactions and Properties
Chemical reactions involving 6,6-Dimethyltetrahydro-2H-pyran-2-one derivatives are diverse, including one-pot multicomponent syntheses that highlight the compound's reactivity and potential for creating structurally complex molecules. Such reactions demonstrate the compound's utility in organic synthesis (S. Maddila et al., 2015).
Physical Properties Analysis
The physical properties of 6,6-Dimethyltetrahydro-2H-pyran-2-one and its derivatives, such as solubility, melting point, and boiling point, are essential for understanding its behavior in various chemical environments. While specific studies on these properties were not directly found, general trends can be inferred from related pyran compounds, indicating the importance of molecular structure on physical properties.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of 6,6-Dimethyltetrahydro-2H-pyran-2-one derivatives, are crucial for their application in synthetic chemistry. The ability to undergo various chemical reactions makes these compounds valuable in the synthesis of complex organic molecules (D. Tejedor et al., 2018).
Scientific Research Applications
Chemical Synthesis and Transformations
6,6-Dimethyltetrahydro-2H-pyran-2-one is utilized in various chemical synthesis processes. For example, it is used in the synthesis of N,2,2-trimethyltetrahydro-2H-pyran-4-amine, which involves reactions with aqueous methanamine and subsequent transformations, leading to the production of various amine derivatives (Arutyunyan et al., 2012). Additionally, it plays a role in the synthesis of pyrano[3,4-c]pyridines, which have demonstrated biological activity. This involves optimizing reaction conditions and enhancing yields of the pyrano[3,4-c]pyridines (Sirakanyan et al., 2021).
Biological and Environmental Studies
6,6-Dimethyltetrahydro-2H-pyran-2-one and its derivatives are also significant in biological and environmental research. For instance, alkyl substituted 2H-furo[2,3-c]pyran-2-ones, which are structurally similar, have been identified in smoke and are known to stimulate seed germination in various plant species (Flematti et al., 2009).
Material Science and Optics
In material science and optics, derivatives of 6,6-Dimethyltetrahydro-2H-pyran-2-one, like dicyanomethylene pyran derivatives, have been explored for their nonlinear optical properties, which are significant for developing advanced materials and technologies (Moylan et al., 1996).
Medical Research
In medical research, some derivatives of 6,6-Dimethyltetrahydro-2H-pyran-2-one have been synthesized and evaluated for their activities in tumor models. For example, beta-lapachone, a derivative, was examined for its potency in inhibiting RNA-dependent DNA polymerase and its effects on mice infected with Rauscher leukemia (Schaffner-Sabba et al., 1984).
Drug Discovery
In drug discovery, 6,6-Dimethyltetrahydro-2H-pyran-2-one derivatives have been utilized in the synthesis of potential small-molecule inhibitors. For example, a tetrahydropyran derivative was synthesized as an inhibitor of the F-Box protein SKP2, indicating its potential in cancer treatment (Shouksmith et al., 2015).
properties
IUPAC Name |
6,6-dimethyloxan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)5-3-4-6(8)9-7/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALPFDQXLZMHJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336781 | |
Record name | 6,6-Dimethyltetrahydro-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyltetrahydro-2H-pyran-2-one | |
CAS RN |
2610-95-9 | |
Record name | 6,6-Dimethyltetrahydro-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,6-dimethyloxan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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